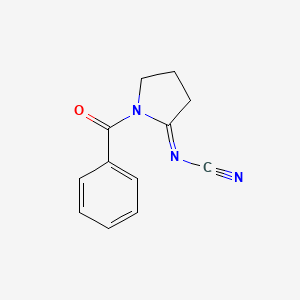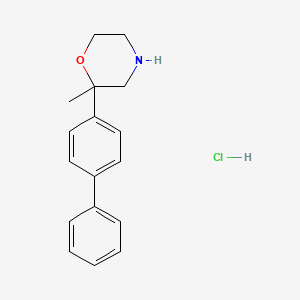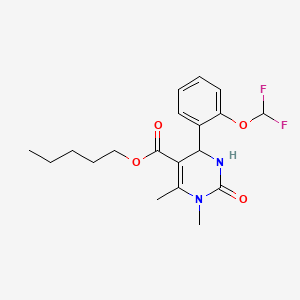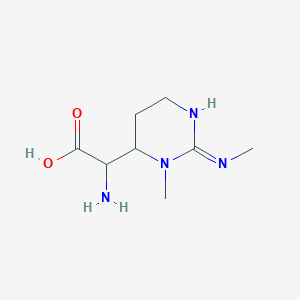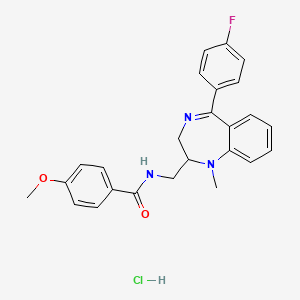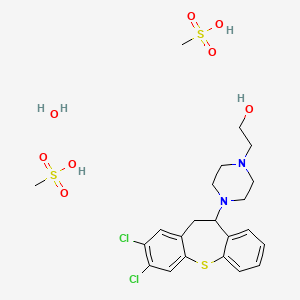
1-Piperazineethanol, 4-(2,3-dichloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, 4-(2,3-dichloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a piperazine ring and a dibenzo thiepin moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-Piperazineethanol, 4-(2,3-dichloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate, hydrate involves multiple steps, starting with the preparation of the dibenzo thiepin core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors. The piperazineethanol moiety is then introduced via nucleophilic substitution reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperazineethanol, 4-(2,3-dichloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate, hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and dibenzo thiepin moiety play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and dibenzo thiepin analogs. Compared to these compounds, 1-Piperazineethanol, 4-(2,3-dichloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate, hydrate is unique due to its specific substitution pattern and the presence of the dimethanesulfonate group. This uniqueness contributes to its distinct chemical and biological properties.
Properties
CAS No. |
93362-07-3 |
|---|---|
Molecular Formula |
C22H32Cl2N2O8S3 |
Molecular Weight |
619.6 g/mol |
IUPAC Name |
2-[4-(2,3-dichloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C20H22Cl2N2OS.2CH4O3S.H2O/c21-16-11-14-12-18(24-7-5-23(6-8-24)9-10-25)15-3-1-2-4-19(15)26-20(14)13-17(16)22;2*1-5(2,3)4;/h1-4,11,13,18,25H,5-10,12H2;2*1H3,(H,2,3,4);1H2 |
InChI Key |
VBBYDYVJTNBEEM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCO)C2CC3=CC(=C(C=C3SC4=CC=CC=C24)Cl)Cl.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


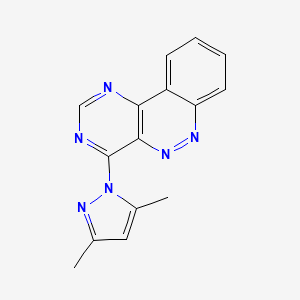
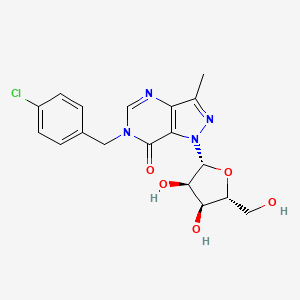
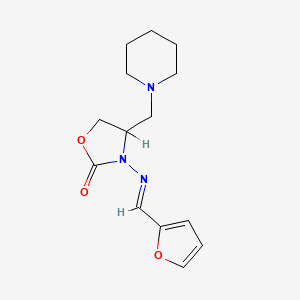
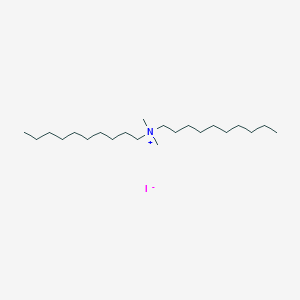

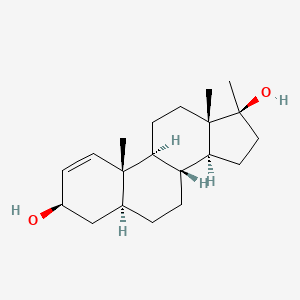
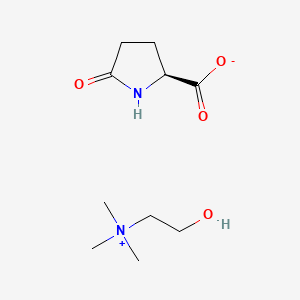

![(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B12717412.png)
